N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a carbamoyl group, a fluorophenyl group, a thienyl group, and an isoxazolecarboxamide group, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate through a series of reactions involving thiophene derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated fluorophenyl compound.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction, typically involving the reaction of a nitrile oxide with an alkyne or alkene.
Final Assembly:
Chemical Reactions Analysis
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazole rings, leading to the formation of sulfoxides and oxazoles, respectively.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine, or the fluorophenyl group, reducing the fluorine atom to a hydrogen atom.
Substitution: The compound can participate in substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, forming new ring structures under appropriate conditions.
Scientific Research Applications
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases involving inflammation and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.
Induce Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-CARBAMOYL-4-FLUOROPHENYL)-1-PHENYL-3-(O-TOLYL)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound shares the carbamoyl and fluorophenyl groups but differs in the presence of a pyrazole ring instead of an isoxazole ring.
N-(3-CARBAMOYL-4-FLUOROPHENYL)-3-(2,4-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: Similar to the previous compound, this one also features a pyrazole ring and additional methyl groups on the phenyl ring.
Properties
IUPAC Name |
N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-8-13(9(2)25-22-8)17(24)21-18-15(16(20)23)14(10(3)26-18)11-4-6-12(19)7-5-11/h4-7H,1-3H3,(H2,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGSYHACOBVBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.